4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one
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Overview
Description
4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one is a chemical compound known for its unique structure and potential applications in various fields. It consists of a morpholine ring substituted with a 4-chlorophenyl group and an oxoethyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one typically involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)morpholin-3-one
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
Comparison: 4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
897019-26-0 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]morpholin-3-one |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-9(2-4-10)11(15)7-14-5-6-17-8-12(14)16/h1-4H,5-8H2 |
InChI Key |
MQNAMFXRHRKWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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